molecular formula C22H17N3O3S B11578827 1-Phenyl-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-Phenyl-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11578827
M. Wt: 403.5 g/mol
InChI Key: AZRUMCWSEAXNRQ-UHFFFAOYSA-N
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Description

1-Phenyl-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of multiple functional groups, including a thiadiazole ring and a chromeno-pyrrole system, contributes to its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 1-Phenyl-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Construction of the Chromeno-Pyrrole System: This step involves the condensation of a chromone derivative with a pyrrole derivative. The reaction is typically carried out in the presence of a strong acid catalyst.

    Coupling of the Two Systems: The final step involves the coupling of the thiadiazole ring with the chromeno-pyrrole system. This can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling, depending on the specific substituents present on the rings.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

1-Phenyl-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the phenyl ring or the thiadiazole ring, leading to the formation of corresponding ketones or sulfoxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl groups present in the chromeno-pyrrole system.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl ring or the thiadiazole ring. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic derivatives, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

1-Phenyl-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It can be used to study the mechanisms of enzyme action and to develop new inhibitors for therapeutic use.

    Medicine: The compound’s biological activity makes it a candidate for drug development

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring and the chromeno-pyrrole system are key structural features that contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

1-Phenyl-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    1-Phenyl-2-[5-(methyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound has a similar structure but with a methyl group instead of a propan-2-yl group. The difference in substituents can lead to variations in biological activity and chemical reactivity.

    1-Phenyl-2-[5-(ethyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound features an ethyl group instead of a propan-2-yl group. The ethyl group may affect the compound’s solubility and interaction with molecular targets.

    1-Phenyl-2-[5-(butyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound has a butyl group, which can influence its pharmacokinetic properties and overall biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities. The presence of the propan-2-yl group may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

1-phenyl-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17N3O3S/c1-12(2)20-23-24-22(29-20)25-17(13-8-4-3-5-9-13)16-18(26)14-10-6-7-11-15(14)28-19(16)21(25)27/h3-12,17H,1-2H3

InChI Key

AZRUMCWSEAXNRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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